2-chloro-4-(2,5-dioxopyrrolidin-1-yl)benzoic acid
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Overview
Description
2-chloro-4-(2,5-dioxopyrrolidin-1-yl)benzoic acid is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloro group and a pyrrolidinyl group attached to a benzoic acid core. The unique structure of this compound makes it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(2,5-dioxopyrrolidin-1-yl)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with 2,5-dioxopyrrolidin-1-yl derivatives. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of 2-chlorobenzoic acid and the amine group of 2,5-dioxopyrrolidin-1-yl .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-(2,5-dioxopyrrolidin-1-yl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: The amide bond formation is a key reaction in the synthesis of this compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base such as triethylamine.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride may be used.
Coupling Reactions: Reagents like DCC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile employed .
Scientific Research Applications
2-chloro-4-(2,5-dioxopyrrolidin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-4-(2,5-dioxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(2,5-dioxopyrrolidin-1-yl)benzoic acid: Lacks the chloro group, which may affect its reactivity and biological activity.
2-chloro-4-(2,5-dimethylpyrrol-1-yl)benzoic acid: Contains a dimethylpyrrol group instead of the dioxopyrrolidinyl group, leading to different chemical properties.
Uniqueness
The presence of both the chloro and dioxopyrrolidinyl groups in 2-chloro-4-(2,5-dioxopyrrolidin-1-yl)benzoic acid gives it unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
2-chloro-4-(2,5-dioxopyrrolidin-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO4/c12-8-5-6(1-2-7(8)11(16)17)13-9(14)3-4-10(13)15/h1-2,5H,3-4H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMOGGCFHWKOIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC(=C(C=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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